4-Amino-2-chloro-N-ethylbenzamide
Description
Chemical Structure and Properties 4-Amino-2-chloro-N-ethylbenzamide (CAS: 739315-22-1) is a substituted benzamide derivative characterized by an amino group (-NH₂) at the para position, a chlorine atom at the ortho position on the benzene ring, and an ethyl group (-CH₂CH₃) attached to the amide nitrogen. Its hydrochloride form (CAS: 63498-00-0) is also documented, though commercial availability of both forms is listed as "discontinued" in supplier catalogs .
Synonyms and Suppliers The compound is referenced under multiple identifiers, including "this compound HYDROCHLORIDE" and "this compound" . Key suppliers include LabBot and CymitQuimica, though procurement may require direct inquiry due to discontinuation notices .
Properties
IUPAC Name |
4-amino-2-chloro-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHURKMOAPIAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N-ethylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Amino-2-chlorobenzoyl chloride+Ethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-N-ethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can modify the amino group to form different functional groups.
Scientific Research Applications
4-Amino-2-chloro-N-ethylbenzamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-amino-2-chloro-N-ethylbenzamide are best contextualized against other benzamide derivatives. Below is a comparative analysis of five related compounds, emphasizing substituent effects, physicochemical properties, and research applications.
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Comparative Insights:
Substituent Effects on Solubility The ethoxyethoxy group in N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide significantly improves water solubility compared to this compound, which lacks polar side chains . Chlorine and methyl groups in 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide contribute to hydrophobic interactions, making it suitable for lipid-rich biological targets .
Structural Rigidity 4-Chloro-N-(2-methoxyphenyl)benzamide exhibits a planar amide bond confirmed by X-ray crystallography, a feature critical for binding to aromatic receptors . In contrast, this compound’s ethyl group may introduce steric hindrance, reducing binding affinity in some contexts.
Thermal Stability 3-Amino-N-ethyl-2-methylbenzamide demonstrates a wide boiling range (318–372°C), suggesting higher thermal stability than this compound, though direct data for the latter is unavailable .
Commercial and Research Relevance While this compound is discontinued commercially, its structural analogs remain active in drug discovery (e.g., kinase inhibitors ) and materials science (e.g., solubility-modifying agents ).
Biological Activity
4-Amino-2-chloro-N-ethylbenzamide is a compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by an amino group, a chlorine atom, and an ethyl substituent on a benzamide framework, enables it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C9H11ClN2O
- Molecular Weight : 198.65 g/mol
- Structure : The compound features a benzamide core with an amino group at the para position and a chloro group at the ortho position relative to the carbonyl group.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding alters enzyme activity or receptor signaling pathways, leading to various biochemical effects. The exact mechanisms can vary depending on the target and context of use.
Biological Activities
- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes, particularly carbonic anhydrases (CAs), which are crucial for physiological processes such as respiration and fluid balance.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). This is evidenced by increased annexin V-FITC positivity, indicating late-stage apoptosis .
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae. Inhibition rates reached up to 80% at specific concentrations .
Table 1: Summary of Biological Activities
Synthesis and Production
The synthesis of this compound typically involves:
- Starting Material : 2-chloro-4-nitrobenzoic acid.
- Reduction : Converting the nitro group to an amino group using reducing agents.
- Amidation : Reacting the resultant acid with ethylamine to form the desired amide.
- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt form for enhanced solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
